S-(4-chlorophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The compound’s structure includes a chlorophenyl group, a benzodioxin moiety, and an oxazole ring, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The final step involves coupling the chlorophenylsulfanyl group with the benzodioxin-oxazole intermediate using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE can be compared with other similar compounds such as:
Indole Derivatives: Known for their wide range of biological activities.
Imidazole Derivatives: Used in various medicinal applications.
Thiazole Derivatives: Studied for their antimicrobial properties.
The uniqueness of [(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClNO4S |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C18H12ClNO4S/c19-12-2-4-13(5-3-12)25-18(21)14-10-16(24-20-14)11-1-6-15-17(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2 |
InChI Key |
WYZAIFAYVRCXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.